molecular formula C9H13BrN2O2 B1412280 Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1373247-11-0

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1412280
CAS No.: 1373247-11-0
M. Wt: 261.12 g/mol
InChI Key: HDYVCICEZAUOBQ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C9H13BrN2O2 and its molecular weight is 261.12 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and ATP exchange reactions . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the oxidative phosphorylation process, which is crucial for ATP production . This inhibition can lead to alterations in cellular energy levels and metabolic flux. Furthermore, its impact on calcium uptake can affect calcium-dependent signaling pathways, which are essential for various cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific enzymes and proteins, altering their activity and function. For instance, it inhibits oxidative phosphorylation by interacting with components of the electron transport chain . This inhibition disrupts ATP production, leading to changes in cellular energy metabolism. Additionally, its effect on calcium uptake suggests that it may interact with calcium channels or transporters, modulating calcium signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can occur over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause sustained inhibition of oxidative phosphorylation and calcium uptake, resulting in prolonged alterations in cellular energy metabolism and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant alterations in metabolic processes and signaling pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including disruption of cellular energy metabolism and calcium homeostasis.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibition of oxidative phosphorylation suggests that it affects the electron transport chain and ATP synthesis . Additionally, its impact on calcium uptake indicates that it may influence calcium-dependent metabolic pathways. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within cells can influence its efficacy and impact on cellular processes. Studies have shown that this compound can accumulate in certain cellular compartments, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes. For instance, its accumulation in mitochondria can enhance its inhibitory effects on oxidative phosphorylation, while its presence in the cytoplasm can affect calcium signaling pathways.

Properties

IUPAC Name

ethyl 4-bromo-1-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-12-6(3)7(10)8(11-12)9(13)14-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYVCICEZAUOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)OCC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
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Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
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Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate
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Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.